Benzenediazonium chloride
Overview
Description
Benzenediazonium chloride is an organic compound with the chemical formula C₆H₅N₂⁺Cl⁻. It is a colorless solid that plays a crucial role in organic chemistry due to its ability to form a wide range of other chemicals, including halobenzenes. This compound is particularly significant in the synthesis of dyes and pigments .
Mechanism of Action
Target of Action
Benzenediazonium chloride primarily targets aromatic compounds such as phenols, naphthols, and aromatic amines . These compounds serve as the reaction partners in the formation of azo compounds, which are characterized by a nitrogen-nitrogen double bond .
Mode of Action
This compound interacts with its targets through a process known as diazotization . In this process, the diazonium ion in the this compound reacts with the target compound, leading to the substitution of the diazonium group (-N2+) with the functional group of the target compound . This interaction results in the formation of new compounds, such as phenol, iodobenzene, or various azo compounds .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of azo compounds . Azo compounds are formed when two aromatic rings are linked by a nitrogen bridge . This process is known as diazo coupling and it results in the formation of colored azo compounds, which are often used in dye production .
Pharmacokinetics
It’s known that the compound readily reacts with water to form phenol . This reaction is slow in ice-cold diazonium salt solutions, but at higher temperatures, it can be made the primary reaction of diazonium chloride .
Result of Action
The result of this compound’s action is the formation of various compounds. For instance, when reacted with water, phenol is formed . When reacted with potassium iodide, iodobenzene is formed . In the presence of phenol or aniline, azo compounds are formed . These reactions often result in the release of nitrogen gas .
Action Environment
The action of this compound is highly dependent on environmental factors such as temperature and the presence of other compounds . For instance, the reaction with water to form phenol is slow in ice-cold solutions but becomes the primary reaction at higher temperatures . Additionally, the presence of certain compounds, such as potassium iodide or phenol, can influence the compound’s action and the resulting products .
Biochemical Analysis
. It is a diazonium salt, which is a class of compounds known for their reactivity and utility in organic synthesis. Benzenediazonium chloride is particularly notable for its role in the Sandmeyer reaction, where it is used to introduce various substituents into aromatic rings. .
Biochemical Properties
This compound plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules primarily through electrophilic aromatic substitution reactions. For instance, this compound can react with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function. This compound is also known to interact with enzymes such as cytochrome P450, where it can act as a substrate or inhibitor, affecting the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cells are profound, influencing various cellular processes. It can modify cell signaling pathways by reacting with signaling proteins, potentially leading to altered gene expression and cellular metabolism. For example, this compound can inhibit the activity of kinases, enzymes that play crucial roles in signal transduction pathways. This inhibition can result in changes in cell proliferation, apoptosis, and other critical cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its instability. The compound tends to degrade, especially in aqueous solutions, leading to a decrease in its concentration and effectiveness. Studies have shown that this compound can decompose to form phenol and nitrogen gas, which can impact long-term experiments. The stability of this compound is also influenced by factors such as temperature, pH, and the presence of light, which can accelerate its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and damage to cellular components. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme can metabolize this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby impacting overall cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium chloride is typically prepared from aniline. The process involves the reaction of aniline with nitrous acid at low temperatures (0-5°C). Nitrous acid is usually generated in situ by mixing sodium nitrite with hydrochloric acid. The reaction can be summarized as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂⁺Cl⁻} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required to prevent decomposition of the diazonium salt .
Chemical Reactions Analysis
Benzenediazonium chloride undergoes various types of reactions, including substitution and coupling reactions.
Substitution Reactions:
Sandmeyer Reactions: These involve the replacement of the diazonium group with a halogen or other groups using copper(I) salts as catalysts. For example:
Coupling Reactions:
- This compound reacts with phenols, naphthols, and aromatic amines to form azo compounds. These reactions are significant in the production of dyes. For example, the reaction with phenol produces p-hydroxy azobenzene .
Major Products:
Scientific Research Applications
Benzenediazonium chloride has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Benzenediazonium chloride is part of a broader class of diazonium compounds, which share the general formula R-N₂⁺X⁻, where R can be any organic group, and X is an anion. Similar compounds include:
- Toluene diazonium chloride
- Nitrobenzene diazonium chloride
- Phenol diazonium chloride
These compounds exhibit similar reactivity patterns but differ in their specific applications and the nature of the substituent group attached to the diazonium ion .
This compound stands out due to its widespread use in the synthesis of dyes and pigments, making it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSZXHOSMKUIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2684-02-8 (Parent) | |
Record name | Phenyldiazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30142846 | |
Record name | Benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-34-5 | |
Record name | Benzenediazonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyldiazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDIAZONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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